Nickel(II) perbromate
Description
Contextualization within Halogen Oxyanion Chemistry and Transition Metal Coordination
Halogen oxyanions are a class of chemical ions with the general formula XO_n^-, where X is a halogen (such as chlorine, bromine, or iodine) and O is oxygen. The perbromate (B1232271) ion (BrO₄⁻) is a member of this family, representing bromine in its highest oxidation state of +7. goong.comwikipedia.org The synthesis of perbromates proved to be a significant challenge for chemists for many years, and they were not successfully created until 1968. wikipedia.org This difficulty sets them apart from their lighter and heavier analogs, perchlorates (ClO₄⁻) and periodates (IO₄⁻). wikipedia.org
Transition metals, such as nickel, are characterized by their ability to form coordination complexes with a variety of ions and molecules known as ligands. The interaction between transition metal ions and halogen oxyanions leads to the formation of a diverse range of inorganic salts. In the specific case of Nickel(II) perbromate, research has focused on its hydrated form, this compound hexahydrate, with the formula Ni(BrO₄)₂·6H₂O. nih.govresearchgate.net X-ray diffraction studies have revealed that the nickel(II) ion does not directly coordinate with the perbromate anions. Instead, it is coordinated by six water molecules, forming a distinct cationic complex, [Ni(H₂O)₆]²⁺. nih.govresearchgate.net In this complex, the water molecules' oxygen atoms arrange themselves in a slightly distorted octahedral geometry around the central nickel ion. nih.gov The perbromate ions (BrO₄⁻) act as counter-ions within the crystal lattice, linked to the hydrated nickel complex through hydrogen bonding. nih.gov
Significance of Perbromates in Inorganic and Physical Chemistry
The perbromate ion is of considerable interest in inorganic and physical chemistry due to its unique properties as an oxidizing agent. ontosight.ai It combines high thermodynamic oxidizing power with significant kinetic stability, a duality that makes its study a compelling area of research. While a powerful oxidant, dilute solutions of its parent acid, perbromic acid (HBrO₄), are noted to be sluggish oxidizing agents. qsstudy.com The study of perbromate and its reactions provides fundamental insights into chemical reactivity, particularly the relationship between thermodynamics and kinetics.
Perbromates serve as reagents in specialized chemical synthesis and analytical chemistry. ontosight.aiontosight.ai A particularly notable connection between nickel and perbromates exists in the synthesis of the perbromate ion itself. One of the few chemical reagents capable of oxidizing bromate (B103136) (BrO₃⁻) to perbromate (BrO₄⁻) is a nickel-based complex, diperiodatonickelate(IV). wikipedia.orgresearchgate.net This process, studied through kinetic analysis, highlights a unique application of a higher-valent nickel species in the challenging synthesis of perbromates. researchgate.netresearchgate.net The thermal decomposition of perbromate salts has also been a subject of study; for instance, potassium perbromate is known to decompose to potassium bromate at approximately 280°C. researchgate.net
Detailed Research Findings: The Structure of this compound Hexahydrate
The most definitive research on this compound has been the structural elucidation of its hexahydrate form, Ni(BrO₄)₂·6H₂O, by X-ray crystallography. The study, conducted at 296 K (23°C), provided precise details about its solid-state structure. nih.gov The compound crystallizes in a trigonal system. nih.govresearchgate.net
The structure is composed of two primary units: the complex cation [Ni(H₂O)₆]²⁺ and the perbromate anion BrO₄⁻. The nickel atom is centrally located within a coordination polyhedron of six oxygen atoms from the water molecules. nih.gov This arrangement forms a nearly perfect octahedron. nih.govresearchgate.net The perbromate ion exhibits a virtually regular tetrahedral geometry. nih.govresearchgate.net These two ionic units are held together in the crystal lattice by a network of hydrogen bonds. nih.gov
Below is a table summarizing the crystallographic data for this compound hexahydrate.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Ni(BrO₄)₂·6H₂O | nih.gov |
| Molecular Weight (Mr) | 454.61 | nih.gov |
| Crystal System | Trigonal | nih.gov |
| Space Group | P3 | nih.gov |
| Lattice Constant (a) | 7.874 (1) Å | nih.gov |
| Lattice Constant (c) | 5.423 (2) Å | nih.gov |
| Cell Volume (V) | 291.2 (1) ų | nih.gov |
| Molecules per Unit Cell (Z) | 1 | nih.gov |
| Calculated Density (Dχ) | 2.59 g/cm³ | nih.gov |
| Mean Ni-O Bond Distance | 2.064 (2) Å | nih.govresearchgate.net |
| Mean Br-O Bond Distance | 1.629 (3) Å | nih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);diperbromate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBXSBXTQXRJH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12NiO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922424 | |
| Record name | Nickel(2+) perbromate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117454-32-7 | |
| Record name | Nickel(II) perbromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117454327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) perbromate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Nickel Ii Perbromate and the Perbromate Anion
Historical Evolution of Perbromate (B1232271) Ion Synthesis
For an extended period, the perbromate ion was considered non-existent by many in the scientific community. Despite numerous attempts, chemists were unable to synthesize it, even though its lighter and heavier halogen counterparts, perchlorate (B79767) (ClO₄⁻) and periodate (B1199274) (IO₄⁻), were well-known. wikipedia.org
Early Synthetic Challenges and Breakthroughs
Early endeavors to produce the perbromate ion in the 20th century were consistently met with failure. Powerful oxidizing agents like ozone were employed in attempts to oxidize bromate (B103136) (BrO₃⁻), but these efforts proved fruitless. sciencemadness.org These repeated unsuccessful attempts led to the formulation of theoretical arguments suggesting the inherent instability of the perbromate ion. The primary difficulty was hypothesized to stem from unfavorable reaction kinetics and a high activation energy barrier for the oxidation of bromine from the +5 state in bromate to the +7 state in perbromate. sciencemadness.org
The pivotal breakthrough occurred in 1968 when Evan H. Appelman and his team at Argonne National Laboratory achieved the first successful synthesis of weighable quantities of the perbromate ion. This was not accomplished through conventional chemical reactions but via a radiochemical process involving the beta decay of radioactive selenium-83 (⁸³Se) incorporated into a selenate (B1209512) (SeO₄²⁻) salt. wikipedia.orgnasa.gov The nuclear reaction proceeds as follows:
⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻
Conventional Oxidation Routes (e.g., Fluorine Gas, Xenon Difluoride)
Shortly after the initial radiochemical synthesis, more practical chemical methods were developed. These conventional routes involved the oxidation of an alkaline bromate solution using exceptionally potent oxidizing agents such as fluorine gas (F₂) or xenon difluoride (XeF₂). wikipedia.orgsciencemadness.org
The reaction with fluorine gas proved to be a more convenient method for larger-scale preparations and is represented by the following equation: wikipedia.org
BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O wikipedia.org
The use of xenon difluoride also successfully yielded the perbromate ion. wikipedia.orgsciencemadness.org For instance, stirring several hundred milligrams of XeF₂ with a 0.4 M solution of sodium bromate (NaBrO₃) resulted in a solution containing 0.07 M perbromate. sciencemadness.org
Contemporary Approaches to Perbromate Ion Formation
More recent research has focused on developing alternative and more accessible synthetic pathways to the perbromate ion.
Reaction of Hypobromite (B1234621) and Bromate Ions in Alkaline Media
A significant development in perbromate synthesis involves the reaction between hypobromite (BrO⁻) and bromate (BrO₃⁻) ions in a concentrated and alkaline sodium hypobromite (NaOBr) solution. sciencemadness.orgacs.orgnih.gov This method offers a more straightforward approach compared to the use of hazardous reagents like fluorine gas. The formation of perbromate in these solutions has been confirmed through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis over extended periods. sciencemadness.orgacs.orgnih.govresearchgate.net
Mechanistic studies indicate that the reaction is slow, with detectable amounts of perbromate forming over several days. acs.org The conversion rate is relatively low and requires a highly alkaline environment (pH > 12.5) to proceed effectively. Despite the slow kinetics, the ready availability of the reactants makes this a valuable synthetic route. Research has shown that the formation of perbromate is strongly dependent on the initial concentration of bromate. sciencemadness.org
Electrochemical Synthesis of Perbromate
Electrochemical methods have emerged as a promising alternative for synthesizing the perbromate ion, avoiding the need for hazardous chemical oxidants. This can be achieved through the direct electrochemical oxidation of bromate anions by applying an electrical current.
A notable advancement in this area is the use of boron-doped diamond (BDD) electrodes. 114.55.40researchgate.netjccm.esgoogle.com These electrodes are capable of generating highly oxidative hydroxyl radicals, which can convert bromate to perbromate. sciencemadness.orgresearchgate.netjccm.es Systematic experimental studies have confirmed the simultaneous formation of both bromate and perbromate during the electrolysis of bromide solutions using BDD anodes. researchgate.net The perbromate yield was found to be about 1%, and somewhat lower when bromate was used as the starting material instead of bromide. researchgate.net
Preparation and Crystallization of Hydrated Nickel(II) Perbromate
The synthesis of hydrated this compound, specifically this compound hexahydrate [Ni(BrO₄)₂(H₂O)₆], can be achieved through the reaction of nickel compounds with a source of perbromate ions. One documented method involves the reaction of nickel nanoclusters with water in a humid atmosphere, leading to the formation of nickel perbromate hydrate (B1144303) polyhedra and short tubules. researchgate.net The structure of this compound hexahydrate has been determined by X-ray diffraction studies at 169K. ugr.es
Another approach involves the use of diperiodatonickelate(IV) as a powerful oxidizing agent to produce the perbromate ion from bromate in an alkaline medium. wikipedia.orgresearchgate.netresearchgate.net While this method focuses on the formation of the perbromate ion, the resulting solution containing perbromate could then be reacted with a suitable nickel(II) salt to crystallize hydrated this compound. The reaction between diperiodatonickelate(IV) and bromate has a 1:1 stoichiometry. researchgate.net
The table below summarizes the key synthetic methodologies for the perbromate ion, which is the essential precursor for producing this compound.
| Method | Reactants | Key Conditions | Products | Reference(s) |
| Radiochemical Synthesis | Selenate (⁸³SeO₄²⁻) | Beta decay of Selenium-83 | Perbromate (⁸³BrO₄⁻), Beta particle | wikipedia.orgnasa.gov |
| Oxidation with Fluorine Gas | Bromate (BrO₃⁻), Fluorine (F₂) | Alkaline solution | Perbromate (BrO₄⁻), Fluoride (F⁻), Water (H₂O) | wikipedia.org |
| Oxidation with Xenon Difluoride | Bromate (BrO₃⁻), Xenon Difluoride (XeF₂) | Aqueous solution | Perbromate (BrO₄⁻), Xenon (Xe), Fluoride (F⁻) | wikipedia.orgsciencemadness.org |
| Hypobromite/Bromate Reaction | Hypobromite (BrO⁻), Bromate (BrO₃⁻) | Concentrated alkaline solution (pH > 12.5) | Perbromate (BrO₄⁻) | sciencemadness.orgacs.orgnih.gov |
| Electrochemical Synthesis | Bromate (BrO₃⁻) or Bromide (Br⁻) | Electrolysis, Boron-doped diamond (BDD) anodes | Perbromate (BrO₄⁻) | 114.55.40researchgate.netjccm.esresearchgate.net |
Redox-Mediated Synthesis of Perbromate Involving Higher Oxidation State Nickel Complexes
The oxidation of bromate (BrO₃⁻) to perbromate (BrO₄⁻) requires a strong oxidizing agent due to the high oxidation state of bromine in bromate (+5). Nickel(IV) complexes, particularly diperiodatonickelate(IV), have been identified as effective reagents for this transformation. wikipedia.org The reduction potential of the Ni(IV)/Ni(II) couple, which is 0.76V, makes the oxidation of bromate by nickel(IV) thermodynamically feasible. tandfonline.com
Diperiodatonickelate(IV) (DPN), a nickel complex where nickel is in the +4 oxidation state, serves as a powerful oxidant capable of converting bromate to perbromate in an aqueous alkaline medium. wikipedia.orgtandfonline.comresearchgate.net Spectrophotometric studies of the reaction kinetics have revealed a 1:1 stoichiometry between DPN and bromate. tandfonline.comresearchgate.net
The reaction rate shows a first-order dependence on the concentration of diperiodatonickelate(IV), but it is independent of the bromate concentration (zero-order). tandfonline.comresearchgate.net This indicates that the rate-determining step of the reaction involves the oxidant alone and does not involve the initial interaction with the bromate ion. The reaction order is less than unity with respect to the concentration of alkali. tandfonline.com
Several factors influence the reaction rate. An increase in the ionic strength of the medium accelerates the reaction, while a decrease in the solvent polarity also leads to a faster rate. tandfonline.comresearchgate.net Conversely, the presence of periodate, one of the ligands in the DPN complex, has a retarding effect on the reaction speed. tandfonline.comresearchgate.net The initial addition of the reaction products, namely Ni(II) and perbromate, does not significantly affect the rate. tandfonline.comtandfonline.com
Interactive Table: Summary of Kinetic Data for the Oxidation of Bromate by Diperiodatonickelate(IV)
| Reactant/Condition | Order of Reaction/Effect | Citation |
| [Diperiodatonickelate(IV)] | First | tandfonline.comresearchgate.net |
| [Bromate] | Zero | tandfonline.comresearchgate.net |
| [Alkali] | Less than unit order | tandfonline.com |
| Ionic Strength | Rate increases with increasing strength | tandfonline.com |
| Solvent Polarity | Rate increases with decreasing polarity | tandfonline.com |
| Periodate | Retarding effect | tandfonline.comresearchgate.net |
The mechanism of perbromate formation mediated by diperiodatonickelate(IV) is complex and involves multiple steps and intermediate species. wikipedia.orgtandfonline.com It is proposed that the active oxidizing species is not the diperiodatonickelate(IV) (DPN) itself, but rather the monoperiodatonickelate(IV) (MPN), which exists in equilibrium with DPN in solution. tandfonline.comtandfonline.com
The proposed mechanism proceeds as follows:
Formation of the Active Oxidant : The diperiodatonickelate(IV) complex is in equilibrium with the more reactive monoperiodatonickelate(IV) species. tandfonline.com
Rate-Determining Step : The monoperiodatonickelate(IV) (MPN) undergoes a slow dissociation to form a nickel(III) intermediate and a hydroxyl radical (OH·). wikipedia.orgtandfonline.com This step is the bottleneck of the reaction, which explains the zero-order dependence on the bromate concentration. tandfonline.com
Oxidation of Bromate : The highly reactive hydroxyl radical rapidly attacks the bromate ion (BrO₃⁻), oxidizing it to a bromine(VI) intermediate radical, BrO₄²⁻. wikipedia.org
Final Perbromate Formation : This bromine(VI) radical is then oxidized in a fast step by the nickel(III) intermediate formed in the rate-determining step. wikipedia.orgtandfonline.com This final oxidation yields the stable perbromate anion (BrO₄⁻) and reduces the nickel to its +2 oxidation state (Ni(II)). tandfonline.com
This mechanistic pathway highlights the crucial role of nickel(III) as an intermediate, a common feature in oxidations involving nickel(IV) complexes. tandfonline.com The generation of a hydroxyl radical as the primary oxidizing agent for the bromate ion is a key feature of this synthesis method. wikipedia.org
Crystallographic and Solid State Structural Elucidation of Nickel Ii Perbromate Hexahydrate
Crystal System and Space Group Characterization
X-ray diffraction studies have revealed that nickel(II) perbromate (B1232271) hexahydrate crystallizes in the trigonal crystal system. nih.govresearchgate.net The specific space group has been identified as P3. nih.govresearchgate.net This determination is based on the systematic absences of reflections in the diffraction pattern, which are characteristic of the symmetry elements present in the crystal. The trigonal system is characterized by a single three-fold rotation axis, and the P3 space group indicates a primitive lattice with this three-fold axis as the only symmetry element.
Unit Cell Parameters and Volumetric Analysis
The unit cell is the fundamental repeating unit of a crystal structure. For nickel(II) perbromate hexahydrate, the dimensions of the unit cell have been precisely measured at a temperature of 296 K. nih.govresearchgate.net The lattice parameters are a = 7.874(1) Å and c = 5.423(2) Å. nih.govresearchgate.net The volume of the unit cell is calculated to be 291.2(1) ų. nih.govresearchgate.net With one formula unit (Z=1) per unit cell, the calculated density is 2.59 g/cm³. nih.govresearchgate.net
Table 1: Crystallographic Data for this compound Hexahydrate at 296 K nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3 |
| a (Å) | 7.874(1) |
| c (Å) | 5.423(2) |
| Volume (ų) | 291.2(1) |
| Z | 1 |
| Calculated Density (g/cm³) | 2.59 |
Nickel(II) Coordination Environment in Ni(H₂O)₆²⁺
The nickel(II) cation in this compound is not directly bonded to the perbromate anions but is instead coordinated by six water molecules, forming the complex cation hexaaquanickel(II), [Ni(H₂O)₆]²⁺.
The six water molecules (aqua ligands) surround the central nickel(II) ion in an octahedral arrangement. researchgate.net This is a common coordination geometry for nickel(II) complexes, particularly with water as the ligand. The oxygen atoms of the water molecules occupy the vertices of the octahedron.
The bond distance between the nickel(II) ion and the oxygen atoms of the coordinating water molecules is a key parameter. Corrected for rigid-body motion, the Ni-O bond distance is reported to be 2.064(2) Å. nih.govresearchgate.net The octahedron formed by the water molecules is described as being very slightly distorted from perfect octahedral symmetry. nih.govresearchgate.net This slight distortion is typical and can be influenced by factors such as hydrogen bonding interactions within the crystal lattice.
Table 2: Nickel(II) Coordination Geometry
| Feature | Description |
| Coordination Number | 6 |
| Coordination Geometry | Octahedral |
| Coordinating Ligand | H₂O (water) |
| Ni-O(water) Bond Distance (Å) | 2.064(2) nih.govresearchgate.net |
| Octahedral Distortion | Very slight nih.govresearchgate.net |
Perbromate Anion Geometric Conformation
The perbromate anion (BrO₄⁻) acts as the counter-ion in the crystal lattice, balancing the positive charge of the hexaaquanickel(II) complex cation.
The perbromate ion exhibits a virtually regular tetrahedral geometry. nih.govresearchgate.net In this arrangement, the bromine atom is at the center of the tetrahedron, and the four oxygen atoms are located at the vertices. This tetrahedral symmetry is characteristic of the perbromate ion. dbpedia.orgwikipedia.org The mean bromine-oxygen (Br-O) bond distance within the perbromate anion is 1.629(3) Å. nih.govresearchgate.net
Table 3: Perbromate Anion Geometry
| Feature | Description |
| Geometry | Tetrahedral nih.govresearchgate.net |
| Central Atom | Br |
| Terminal Atoms | 4 x O |
| Mean Br-O Bond Distance (Å) | 1.629(3) nih.govresearchgate.net |
Br-O Bond Distances and Deviations from Ideal Geometry
The perbromate ion (BrO₄⁻) within the this compound hexahydrate crystal structure exhibits a geometry that is very close to a regular tetrahedron. nih.govresearchgate.net Structural analysis performed at 296 K reveals that the ion is subject to no symmetry constraints, yet its shape deviates only minimally from ideal tetrahedral geometry. researchgate.net
The average observed Br-O bond distance has been reported as 1.601 (4) Å. researchgate.net However, when corrected for the effects of rigid-body motion, a mean Br-O distance of 1.629 (3) Å is found. nih.gov This correction accounts for thermal vibrations of the ion as a whole within the crystal lattice. The O-Br-O angles average 109.5 (9)°, which is in excellent agreement with the ideal tetrahedral angle of 109.5°. researchgate.net Both the perbromate ion and the nickel coordination polyhedron were analyzed and found to behave as rigid bodies. nih.gov
Table 1: Perbromate Ion (BrO₄⁻) Bond Parameters in Ni(BrO₄)₂·6H₂O at 296 K
| Parameter | Observed Value | Rigid-Body Corrected Value | Ideal Tetrahedral Value |
|---|---|---|---|
| Mean Br-O Bond Distance | 1.601 (4) Å researchgate.net | 1.629 (3) Å nih.gov | N/A |
| Mean O-Br-O Bond Angle | 109.5 (9)° researchgate.net | N/A | 109.5° |
Intermolecular Hydrogen Bonding Networks and Crystal Packing
The crystal structure of this compound hexahydrate, Ni(BrO₄)₂·6H₂O, is significantly influenced by an extensive network of hydrogen bonds. nih.gov The fundamental structural motif consists of a [Ni(H₂O)₆]²⁺ complex cation, where six water molecules form a slightly distorted octahedral coordination around the central nickel(II) ion. nih.govresearchgate.net
Temperature-Dependent Structural Studies and Phase Transitions
Structural studies of this compound hexahydrate have been performed at multiple temperatures, notably at room temperature (296 K) and at a lower temperature of 169 K. nih.govresearchgate.net The compound crystallizes in the trigonal P3 space group at 296 K. nih.gov The room-temperature structure was found to be very similar to a previously reported structure determined at 169 K. nih.govresearchgate.net
Despite the similarities, it has been suggested that the structure determined at 169 K is most likely not the stable structure at that temperature. nih.govresearchgate.net This implies the possibility of a phase transition or structural instability occurring as the temperature is lowered. While detailed thermal analysis data like differential scanning calorimetry is not extensively reported in this context, the discrepancy between the expected stability and the observed structure at 169 K points towards complex temperature-dependent behavior. nih.govresearchgate.net Further investigation would be required to fully characterize any potential phase transitions in this compound.
Table 2: Crystallographic Data for Ni(BrO₄)₂·6H₂O at Different Temperatures
| Parameter | Value at 296 K | Notes on 169 K Structure |
|---|---|---|
| Crystal System | Trigonal nih.gov | Reported as very similar to the 296 K structure, but likely not the stable form at this temperature. nih.govresearchgate.net |
| Space Group | P3 nih.gov | |
| Unit Cell Dimensions | a = 7.874 (1) Å, c = 5.423 (2) Å nih.gov |
Spectroscopic Investigations of Nickel Ii Perbromate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is instrumental in identifying the functional groups within a compound, namely the perbromate (B1232271) anion (BrO₄⁻) and the coordinated water molecules (ligands).
The perbromate ion (BrO₄⁻) possesses a tetrahedral (T_d) geometry. According to group theory, a molecule with this symmetry is expected to exhibit four fundamental vibrational modes. All four modes are active in the Raman spectrum, while only the triply degenerate stretching and bending modes (ν₃ and ν₄) are typically active in the infrared spectrum.
Due to the scarcity of direct experimental data for nickel(II) perbromate, the vibrational frequencies are assigned based on data from other perbromate salts, such as KBrO₄. The expected modes for the free BrO₄⁻ ion are detailed below. In the solid state of this compound, interactions with the crystal lattice could cause these bands to shift or split.
| Vibrational Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) | Activity |
| ν₁ | A₁ | Symmetric Stretch | ~800 | Raman (strong, polarized) |
| ν₂ | E | Symmetric Bend | ~330 | Raman (weak) |
| ν₃ | F₂ | Asymmetric Stretch | ~880 | IR (strong), Raman (weak) |
| ν₄ | F₂ | Asymmetric Bend | ~410 | IR (strong), Raman (weak) |
In this compound hexahydrate, the nickel ion exists as the octahedral [Ni(H₂O)₆]²⁺ complex. The water molecules in this complex are directly coordinated to the metal center, and their vibrational modes are distinct from those of free water. These modes, which include stretching, bending, and librational (rocking, wagging, and twisting) motions, are observable in both IR and Raman spectra. The broadness of the O-H stretching band is indicative of hydrogen bonding within the crystal lattice.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
| ν(O-H) | O-H Stretching | 3200 - 3500 (broad band) |
| δ(H-O-H) | H-O-H Bending | 1610 - 1640 |
| ρ_r(H₂O) | Rocking Libration | 700 - 900 |
| ρ_w(H₂O) | Wagging Libration | ~640 |
| ν(Ni-O) | Ni-O Stretching | ~400 |
Electronic Absorption Spectroscopy (UV-Vis-NIR)
The electronic spectrum of an aqueous solution of this compound is characteristic of the pale green [Ni(H₂O)₆]²⁺ ion and is dominated by weak absorptions in the visible and near-infrared regions. These absorptions arise from d-d electronic transitions.
The Ni²⁺ ion has a d⁸ electronic configuration. In an octahedral ligand field, such as that provided by six water molecules, the ground electronic state is ³A₂g. According to the Orgel diagram for a d⁸ ion in an octahedral field, three spin-allowed electronic transitions are expected from the ground state to excited triplet states. These transitions are Laporte-forbidden, resulting in low molar absorptivity values (ε < 10 M⁻¹cm⁻¹). researchgate.net
The three observed bands are assigned as follows:
ν₁: ³A₂g → ³T₂g(F)
ν₂: ³A₂g → ³T₁g(F)
ν₃: ³A₂g → ³T₁g(P)
The experimental absorption maxima for the [Ni(H₂O)₆]²⁺ ion are presented in the table below. chegg.comtestbook.com The second band, ν₂, often appears as a doublet or with a shoulder, which is attributed to spin-orbit coupling that mixes the ³T₁g(F) and the nearby spin-forbidden ¹E_g state. acs.org
| Transition | Energy (cm⁻¹) | Wavelength (nm) |
| ν₁ | ~8,700 | ~1150 |
| ν₂ | ~14,500 | ~690 |
| ν₃ | ~25,300 | ~395 |
The energies of the d-d transitions can be used to calculate important ligand field parameters, such as the ligand field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B). wordpress.com
Ligand Field Splitting Parameter (Δo): For an octahedral d⁸ complex, the energy of the lowest transition, ν₁, corresponds directly to the energy separation between the t₂g and e_g orbitals. nih.gov
Δo = 10Dq = ν₁ = ~8,700 cm⁻¹
Racah Parameter (B): The Racah parameter B is a measure of the interelectronic repulsion within the d-orbitals and is typically lower in the complex than in the free gas-phase ion (B₀ = 1080 cm⁻¹ for Ni²⁺) due to the expansion of the electron cloud onto the ligands (nephelauxetic effect). B can be calculated using the energies of all three spin-allowed transitions with the following formula: wordpress.com
B = (ν₂ + ν₃ - 3ν₁) / 15
Using the values from the table: B = (14,500 + 25,300 - 3 * 8,700) / 15 ≈ 913 cm⁻¹
The nephelauxetic ratio (β) is the ratio of B in the complex to B in the free ion, indicating the degree of covalency in the metal-ligand bond.
β = B / B₀ = 913 / 1080 ≈ 0.845
Nuclear Magnetic Resonance (NMR) Spectroscopy in Relevant Solvents or Derivatives
NMR spectroscopy of this compound is challenging due to the paramagnetic nature of the octahedral Ni(II) ion, which has two unpaired electrons (S=1). marquette.eduvu.lt The presence of unpaired electrons provides efficient nuclear relaxation mechanisms, leading to significant broadening of NMR signals for nuclei close to the paramagnetic center. illinois.edudu.ac.in
In a ¹H NMR spectrum of an aqueous solution, the signal for the bulk water would be observed, but the signal for the six water molecules directly coordinated to the Ni(II) ion would be exceptionally broad and shifted far from the normal diamagnetic region (0-10 ppm). This large shift, known as a hyperfine or paramagnetic shift, is a result of the interaction between the unpaired electrons and the hydrogen nuclei of the coordinated water. vu.lt
While high-resolution spectra with fine coupling details are not obtainable, paramagnetic NMR can provide valuable information on the structure and dynamics of the complex in solution. scispace.com The magnitude of the paramagnetic shift and the line width are highly sensitive to the distance of the nucleus from the metal ion and the magnetic properties of the complex. scispace.com Therefore, specialized NMR techniques can be used to study ligand exchange rates and obtain structural information about the first coordination sphere, despite the inherent signal broadening.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis
While specific, dedicated X-ray spectroscopic studies on solid this compound are not widely documented in peer-reviewed literature, its electronic structure and elemental composition can be thoroughly analyzed using X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS). The expected spectroscopic features can be reliably predicted based on its known chemical composition, Ni(BrO₄)₂·6H₂O, and the extensive body of research on analogous high-spin, octahedral Ni(II) complexes, particularly the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would confirm the presence of nickel, bromine, oxygen, and adventitious carbon, and provide critical information about the oxidation state of the nickel center.
The core-level spectrum of nickel is particularly informative. The Ni 2p region for a high-spin Ni(II) compound is characterized by complex spectra resulting from multiplet splitting and strong satellite features that arise from shake-up processes. researchgate.netresearchgate.net The analysis of the Ni 2p₃/₂ peak and its associated satellite is a standard method for confirming the Ni(II) oxidation state.
Based on data from numerous other Ni(II) compounds, the Ni 2p₃/₂ main peak for the hexaaquanickel(II) ion in this compound is expected to appear at a binding energy of approximately 854.6 eV to 855.6 eV. surfacesciencewestern.comthermofisher.com This main peak would be accompanied by a strong, broad satellite peak at a binding energy approximately 6 eV higher than the main peak. surfacesciencewestern.com The presence of this prominent satellite is a hallmark of high-spin Ni(II) complexes. researchgate.net
| Spectral Region | Expected Feature | Approximate Binding Energy (eV) | Significance |
|---|---|---|---|
| Ni 2p₃/₂ | Main Peak | 854.6 - 855.6 | Primary evidence for the Ni(II) oxidation state. surfacesciencewestern.comthermofisher.com |
| Ni 2p₃/₂ | Satellite Peak | ~861 | Characteristic "shake-up" feature confirming a high-spin d⁸ electronic configuration. researchgate.netsurfacesciencewestern.com |
| Ni 2p₁/₂ | Main Peak | ~873 | Spin-orbit split partner of the Ni 2p₃/₂ peak. |
| Br 3d | Main Peak | ~68-69 | Confirms the presence of bromine in the perbromate anion. |
| O 1s | Main Peak | ~531-533 | Represents oxygen in the perbromate anion and coordinated water molecules. |
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local geometric and electronic structure of a specific absorbing atom. For this compound, analysis at the Ni K-edge would provide detailed information about the oxidation state, coordination geometry, and local atomic environment of the nickel center. rsc.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES Analysis: The XANES region provides information on the oxidation state and coordination geometry. For an octahedral Ni(II) complex like [Ni(H₂O)₆]²⁺, the Ni K-edge XANES spectrum is expected to display a weak pre-edge feature corresponding to the formally dipole-forbidden but quadrupole-allowed 1s → 3d electronic transition. researchgate.net The main absorption edge is associated with the dipole-allowed 1s → 4p transition. researchgate.net The low intensity of the pre-edge peak is a distinct signature of a centrosymmetric coordination environment, such as the octahedral geometry in the hexaaquanickel(II) ion.
EXAFS Analysis: The EXAFS region contains information about the local atomic structure around the absorbing nickel atom. Analysis of the oscillations in this region allows for the determination of the number of neighboring atoms (coordination number), their distance from the nickel atom (bond length), and the degree of local disorder. For this compound hexahydrate, EXAFS analysis would be expected to confirm the presence of a first coordination shell consisting of six oxygen atoms from the water ligands, providing precise Ni-O bond distances consistent with the octahedral [Ni(H₂O)₆]²⁺ structure.
| Spectroscopic Region | Expected Feature | Approximate Energy (eV) | Structural/Electronic Information |
|---|---|---|---|
| XANES (Pre-edge) | 1s → 3d transition | ~8333 | Weak intensity confirms the centrosymmetric octahedral geometry of the Ni(II) center. researchgate.net |
| XANES (Main Edge) | 1s → 4p transition | ~8348 | Edge position is sensitive to the Ni(II) oxidation state. |
| EXAFS | Oscillations | > 8360 | Provides Ni-O bond distances and confirms the coordination number of six for the [Ni(H₂O)₆]²⁺ complex. |
Chemical Reactivity, Stability, and Decomposition Pathways of Nickel Ii Perbromate
Thermal Decomposition Behavior of Nickel(II) Perbromate (B1232271)
The thermal decomposition of a substance, also known as thermolysis, is a process of chemical breakdown caused by heat. The temperature at which this occurs is known as the decomposition temperature wikipedia.org. For hydrated metal salts, such as Nickel(II) perbromate hexahydrate, this process typically begins with the loss of water molecules (dehydration) before the decomposition of the anhydrous salt at higher temperatures researchgate.net.
While specific experimental data on the thermal decomposition of this compound is not extensively detailed in available literature, a general pathway can be inferred from the behavior of similar hydrated nickel salts. The decomposition process is expected to occur in stages.
Initially, heating this compound hexahydrate, Ni(BrO₄)₂·6H₂O, would lead to the sequential removal of the six water molecules. Studies on other hydrated nickel salts, like NiSO₄·6H₂O and NiCl₂·6H₂O, show that dehydration typically occurs in the temperature range of 100–350 °C researchgate.net. The dehydration of NiSO₄·6H₂O, for instance, proceeds through several intermediate hydrates before forming the anhydrous salt akjournals.comresearchgate.netakjournals.com.
Following complete dehydration, the anhydrous this compound, Ni(BrO₄)₂, would decompose at a higher temperature. The final solid product of the thermal decomposition of many nickel salts is nickel(II) oxide (NiO) researchgate.netakjournals.com. The gaseous products would originate from the decomposition of the perbromate anion (BrO₄⁻). Given that perbromate is a powerful oxidizing agent containing bromine in its highest +7 oxidation state, its decomposition would likely release elemental bromine (Br₂) and oxygen (O₂) wikipedia.orgwikipedia.org.
Intermediate species during the breakdown of the perbromate ion might include other bromine oxides or lower-oxidation-state oxyanions, but these are generally unstable and would readily decompose under thermal stress.
The kinetics of thermal decomposition describe the rate and mechanism of the breakdown process. While specific kinetic parameters for this compound are not available, studies on other nickel compounds provide insight into the methodologies used and the types of kinetic models that might apply.
The decomposition of nickel salts is often studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) researchgate.net. The data from these analyses can be fitted to various solid-state reaction models to determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A).
Common kinetic models that describe the thermal decomposition of solids include:
Nucleation models (e.g., Avrami-Erofeev equation): These models assume the reaction begins at active sites and proceeds through the growth of nuclei of the new phase. The decomposition of anhydrous NiSO₄ has been described by a random nucleation model researchgate.net.
Geometrical contraction models: These models are based on the assumption that the reaction occurs at the surface of the particles and proceeds inwards.
Diffusion-controlled models: In these models, the reaction rate is limited by the diffusion of reactants or products.
Reaction-order models (F-order): These are empirical models that describe the reaction rate as being proportional to the amount of remaining reactant raised to a certain power (the reaction order) researchgate.net.
For example, a study on the decomposition of nickel hydroxide, Ni(OH)₂, found an activation energy of 134 kJ/mol and determined that a first-order random nucleation model best described the kinetics osti.gov. Another study on nickel sulfate (B86663) hexahydrate identified different kinetic models for various stages of its decomposition, including second-order and third-order reaction models for the dehydration steps researchgate.net. The specific mechanism and kinetic parameters for this compound would need to be determined experimentally.
Redox Chemistry of the Perbromate Anion in Nickel(II) Salts
The perbromate ion (BrO₄⁻) is a potent oxidizing agent, a characteristic derived from the bromine atom being in its highest possible oxidation state of +7 wikipedia.orgwikipedia.org. Consequently, this compound is expected to exhibit strong oxidizing properties. Although the perbromate ion is thermodynamically a powerful oxidant, its reactions can be kinetically sluggish emporia.edu.
The oxidizing strength of an ion is quantified by its standard reduction potential. The reduction potential for the perbromate/bromide couple (BrO₄⁻/Br⁻) is +0.68 V at a pH of 14 wikipedia.orgdbpedia.org. In acidic solutions, its oxidizing power is significantly enhanced, with a reported oxidation potential of 1.76 V for the BrO₄⁻/BrO₃⁻ couple sciencemadness.org. This high potential indicates its capability to oxidize a wide range of substances. The reactivity of perbromic acid, the parent acid of perbromate, highlights its utility as an oxidizing agent in various chemical syntheses academyart.edu.
The reduction of the perbromate anion involves the gain of electrons and a decrease in the oxidation state of the bromine atom. The complete reduction pathway involves the transfer of eight electrons, ultimately forming the bromide ion (Br⁻).
Br(VII)O₄⁻ → Br(V)O₃⁻ → Br(IV)O₂ → Br(III)O₂⁻ → Br(I)O⁻ → Br⁻
The reduction can proceed stepwise, forming intermediate bromine oxyanions such as bromate (B103136) (BrO₃⁻), bromite (B1237846) (BrO₂⁻), and hypobromite (B1234621) (BrO⁻). The stability of these intermediates varies, and the specific pathway can depend on the reducing agent used and the reaction conditions, such as pH. A common half-reaction for the reduction of perbromate in acidic solution is:
BrO₄⁻ + 8H⁺ + 7e⁻ → ½Br₂ + 4H₂O infinitylearn.com
This equation shows the reduction of perbromate to elemental bromine. Further reduction would lead to the bromide ion. The kinetic inertness of perbromate means that these reduction reactions often require specific catalysts or conditions to proceed at a reasonable rate emporia.edu.
Hydrolytic Stability and Aqueous Solution Behavior
When this compound is dissolved in water, it dissociates into the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and perbromate anions, BrO₄⁻. The aqueous solution is characteristically green, a color attributed to the [Ni(H₂O)₆]²⁺ complex ion docbrown.infowikipedia.org.
The hexaaquanickel(II) ion is a weak acid and undergoes hydrolysis, meaning it can donate a proton from a coordinated water molecule to the surrounding solvent. This process establishes an equilibrium in the solution. The primary hydrolysis reaction is:
[Ni(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Ni(OH)(H₂O)₅]⁺ (aq) + H₃O⁺ (aq)
This reaction results in a slight decrease in the pH of the solution. The extent of hydrolysis is described by equilibrium constants (K). Further hydrolysis can lead to the formation of other species, such as Ni(OH)₂, Ni(OH)₃⁻, and polynuclear species like Ni₄(OH)₄⁴⁺, particularly as the pH increases cost-nectar.euacs.orgacs.org. The formation of Ni(OH)₂ precipitate will occur as the pH increases researchgate.net. The stability of the Ni(II) ion in aqueous solutions can be influenced by the presence of other ligands, which can form various complexes rsc.orgnih.gov.
The table below presents the equilibrium constants for several hydrolysis reactions of the Nickel(II) ion at 298 K and infinite dilution, compiled from various sources.
| Equilibrium Reaction | log K (Baes and Mesmer, 1976) cost-nectar.eu | log K (NIST46) cost-nectar.eu | log K (Brown and Ekberg, 2016) cost-nectar.eu |
| Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺ | -9.9 | -9.54 ± 0.14 | -9.90 ± 0.03 |
| Ni²⁺ + 2H₂O ⇌ Ni(OH)₂ (aq) + 2H⁺ | -19 | < -18 | -21.15 ± 0.06 |
| Ni²⁺ + 3H₂O ⇌ Ni(OH)₃⁻ + 3H⁺ | -30 | -29.2 ± 1.7 | - |
| 4Ni²⁺ + 4H₂O ⇌ Ni₄(OH)₄⁴⁺ + 4H⁺ | -27.7 | -27.52 ± 0.15 | -27.9 ± 0.6 |
Interactions with Other Chemical Species and Reaction Kinetics of this compound
The reactivity of this compound, Ni(BrO₄)₂, is governed by the chemical properties of its constituent ions: the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and the perbromate anion, BrO₄⁻. Consequently, its interactions with other chemical species can be broadly categorized into two main types: ligand substitution reactions at the nickel(II) center and redox reactions involving the perbromate ion.
Redox Reactions Involving the Perbromate Ion
The perbromate ion features bromine in its highest oxidation state (+7), making it a thermodynamically powerful oxidizing agent. However, extensive research on related oxyhalite ions has shown that the perbromate ion is often kinetically sluggish in its reactions. emporia.edu This inertness stands in contrast to its high thermodynamic oxidizing potential.
Ligand Substitution Reactions at the Nickel(II) Center
In aqueous solution, this compound exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, and perbromate anions. The kinetics of ligand substitution on the [Ni(H₂O)₆]²⁺ ion are well-characterized and typically proceed via a dissociative interchange (I_d) mechanism. libretexts.org In this mechanism, the rate-determining step is the dissociation of a coordinated water molecule to form a five-coordinate intermediate, which then rapidly reacts with the incoming ligand.
The rate of these substitution reactions is therefore largely dependent on the rate of water exchange. For the [Ni(H₂O)₆]²⁺ ion, the characteristic rate constant for water exchange is a key indicator of its lability.
Table 1: Kinetic Parameters for Water Exchange on the Hexaaquanickel(II) Ion
| Parameter | Value |
|---|---|
| Rate Constant (k_ex) at 25°C | 3.2 x 10⁴ s⁻¹ |
| Activation Enthalpy (ΔH‡) | 57.7 kJ/mol |
This data represents the fundamental kinetics of the solvent exchange process that governs ligand substitution rates for the [Ni(H₂O)₆]²⁺ ion.
The kinetics of substitution with other ligands, such as ammonia (B1221849) or bidentate ligands like ethylenediamine, follow this dissociative pathway. The rate of formation of the new complex shows little dependence on the nature of the incoming ligand, which is a hallmark of the I_d mechanism. ualberta.ca However, the stability of the resulting complex will vary depending on the ligand. For example, the substitution of water ligands by ammonia is a stepwise process, with distinct equilibrium constants for each substitution step. chegg.com
It is important to note that the perbromate anion itself is a very weakly coordinating ligand and is not expected to readily displace the water molecules in the primary coordination sphere of the nickel(II) ion in aqueous solution.
Theoretical and Computational Chemistry Approaches to Nickel Ii Perbromate
Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). mdpi.comresearchgate.net This analysis involves locating bond critical points (BCPs) between atoms and evaluating properties at these points, such as the electron density itself, its Laplacian (∇²ρ), and the total energy density.
For Nickel(II) perbromate (B1232271), QTAIM can be used to characterize the interactions within its constituent ions.
[Ni(H₂O)₆]²⁺ Cation : The interaction between the Ni²⁺ ion and the oxygen atoms of the water ligands is expected to be predominantly ionic. This would be characterized by a low electron density at the Ni-O BCP and a positive value for the Laplacian of the electron density (∇²ρ > 0). figshare.com A positive Laplacian indicates a depletion of electron density at the critical point, which is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. figshare.com
BrO₄⁻ Anion : In contrast, the bonds between the central bromine atom and the four oxygen atoms are covalent. QTAIM analysis would show a relatively high electron density at the Br-O BCPs and a negative Laplacian (∇²ρ < 0). A negative Laplacian signifies a local concentration of electron density, which is the hallmark of a shared-shell interaction, or a covalent bond.
| Bond | Expected Interaction Type | Electron Density (ρ) at BCP | Laplacian (∇²ρ) at BCP | Bond Characterization |
|---|---|---|---|---|
| Ni-O in [Ni(H₂O)₆]²⁺ | Metal-Ligand | Low | Positive figshare.com | Closed-Shell (Ionic) |
| Br-O in BrO₄⁻ | Nonmetal-Oxygen | High | Negative | Shared-Shell (Covalent) |
Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis for Bonding Characterization
NBO and ELF analyses provide further, complementary insights into the electronic structure and bonding.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding/antibonding orbitals. longdom.org For the [Ni(H₂O)₆]²⁺ cation, NBO analysis is particularly useful for quantifying the donor-acceptor interactions. It would reveal significant charge transfer from the lone pairs of the oxygen atoms in the water ligands to the vacant orbitals of the Ni²⁺ ion. longdom.org The second-order perturbation theory analysis within the NBO framework can estimate the stabilization energy associated with these charge-transfer interactions. NBO calculations on similar nickel-aqua complexes have shown that the positive charge on the nickel atom is significantly reduced from its formal +2 state due to this ligand-to-metal charge donation. universepg.com The absence of a defined Ni-O natural bonding orbital often indicates the lack of significant covalent character in the metal-ligand bond. researchgate.net
The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, providing a clear picture of core electrons, covalent bonds, and lone pairs. For the perbromate anion, an ELF analysis would show basins of high localization (attractors) corresponding to the covalent Br-O bonds and the lone pairs on the oxygen atoms. For the hexaaquanickel(II) cation, ELF would highlight the O-H bonds and oxygen lone pairs within the water ligands but would show very low electron localization in the region between the nickel and oxygen atoms, consistent with a highly ionic interaction. researchgate.net
| System | NBO Analysis Finding | ELF Analysis Finding |
|---|---|---|
| [Ni(H₂O)₆]²⁺ | Significant ligand-to-metal charge transfer from O lone pairs to vacant Ni orbitals. longdom.org Calculated charge on Ni is significantly less than +2. universepg.com | Low electron localization between Ni and O atoms, indicating ionic character. |
| BrO₄⁻ | Strong polarization of Br-O bonding orbitals towards oxygen. | Localization domains corresponding to covalent Br-O bonds and oxygen lone pairs. |
Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)
Computational methods can predict spectroscopic properties, which are crucial for identifying and characterizing compounds.
Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. For Nickel(II) perbromate, two sets of vibrations would be predicted:
[Ni(H₂O)₆]²⁺ : The spectrum would be dominated by vibrations of the coordinated water molecules (O-H stretching and H-O-H bending) and lower-frequency modes corresponding to the Ni-O stretching and bending, as well as water librational modes.
BrO₄⁻ : The tetrahedral perbromate ion has four characteristic vibrational modes, all of which are Raman active, but only two are IR active. These correspond to symmetric and asymmetric stretching and bending of the Br-O bonds.
Electronic Transitions : The pale green color of the [Ni(H₂O)₆]²⁺ complex is due to weak d-d electronic transitions, which are formally forbidden by the Laporte selection rule but become weakly allowed through vibronic coupling. Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption (UV-Vis) spectra of molecules. mtak.hu For Ni(II) complexes, studies have shown that functionals like HSE06 and PBE0, paired with a triple-ζ basis set such as def2-TZVP, provide accurate predictions of the experimental absorption maxima (λ_max). mtak.hu The calculations would predict three main spin-allowed transitions corresponding to the excitation of electrons within the 3d orbitals of the Ni²⁺ ion in an octahedral ligand field.
| Ion | Spectroscopic Property | Predicted Features | Computational Method |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | Vibrational Frequencies (IR/Raman) | O-H stretches, H-O-H bends, Ni-O stretches | DFT |
| BrO₄⁻ | Vibrational Frequencies (IR/Raman) | Symmetric/asymmetric Br-O stretches and bends | DFT |
| [Ni(H₂O)₆]²⁺ | Electronic Transitions (UV-Vis) | Three spin-allowed d-d transitions in the visible range quora.com | TD-DFT (e.g., HSE06/def2-TZVP) mtak.hu |
Thermochemical and Kinetic Modeling of Reactions Involving Perbromate
Computational chemistry is also a valuable tool for studying the thermodynamics and kinetics of chemical reactions. This is particularly relevant for the perbromate ion, whose synthesis is notoriously difficult.
Thermochemical Properties : The standard enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and entropy (S°) of the perbromate ion and its precursors can be calculated using high-level ab initio methods or DFT. These calculations typically involve computing the total electronic energy and adding thermal corrections from vibrational frequency calculations. This data is essential for determining the feasibility and spontaneity of potential synthesis reactions.
Kinetic Modeling : The historical difficulty in synthesizing perbromate has been attributed to unfavorable reaction kinetics, specifically a high activation energy barrier for the oxidation of bromate (B103136) (BrO₃⁻) to perbromate (BrO₄⁻). sciencemadness.org DFT can be used to model this reaction pathway. By locating the transition state structure for the oxidation reaction (e.g., by fluorine or another strong oxidant) and calculating its energy relative to the reactants, the activation energy (E_a) can be determined. A high calculated E_a would provide a theoretical explanation for the slow reaction rates and the need for extreme oxidizing conditions to form the perbromate ion. sciencemadness.org Such models can help in understanding the mechanism of perbromate formation and potentially in designing more efficient synthetic routes.
Comparative Studies and General Coordination Chemistry of Nickel Ii Perbromate
Influence of Perbromate (B1232271) Anion on the Coordination Sphere and Electronic Structure of Transition Metal Ions
The perbromate anion (BrO₄⁻) generally functions as a weakly coordinating or non-coordinating anion in transition metal chemistry. Its influence on the coordination sphere and electronic structure of metal ions like Ni(II) is primarily indirect.
Coordination Sphere: The large ionic radius and low charge density of the tetrahedral perbromate anion make it a poor ligand. It has a very low tendency to displace stronger ligands, such as water, from the primary coordination sphere of a transition metal ion. In the case of Nickel(II) perbromate, the inner coordination sphere is composed entirely of water molecules, forming the stable [Ni(H₂O)₆]²⁺ cation. The perbromate anions remain in the outer coordination sphere, where their main structural role is to stabilize the crystal lattice through electrostatic interactions and hydrogen bonding with the aqua ligands. This behavior is very similar to that of the perchlorate (B79767) anion, which is widely used in coordination chemistry when a non-interacting anion is desired.
Electronic Structure: The electronic structure and the resulting visible absorption spectrum of a transition metal complex are dictated by the ligands directly bonded to the metal ion. Since the perbromate anion does not coordinate to the Nickel(II) ion, it does not directly participate in ligand field splitting of the metal's d-orbitals. The electronic properties of this compound are therefore characteristic of the hexaaquanickel(II) ion. The octahedral field created by the six water ligands results in characteristic d-d electronic transitions, which give the compound its color. The anion's influence is subtle; minor distortions in the octahedral geometry of the [Ni(H₂O)₆]²⁺ cation, caused by crystal packing forces and hydrogen bonding with the perbromate anions, can lead to slight shifts in the positions of these absorption bands compared to other nickel salts.
General Trends in Transition Metal Perbromate Chemistry
The chemistry of transition metal perbromates is significantly less developed than that of the corresponding perchlorates and periodates, a direct consequence of the historical difficulty in synthesizing the perbromate ion. nih.govsigmaaldrich.com The first successful synthesis was not achieved until 1968. nih.gov However, based on the available data and the known properties of the perbromate anion, several general trends can be established.
Synthesis and Stability: The synthesis of transition metal perbromates typically involves the reaction of a soluble salt of the metal, such as the carbonate or hydroxide, with perbromic acid, followed by crystallization. The resulting salts are generally expected to be crystalline solids. The perbromate ion itself is thermodynamically a strong oxidizing agent, but it is often kinetically stable in solution. sigmaaldrich.com
Structural Role: The predominant trend is for the perbromate ion to act as a non-coordinating counter-ion. For first-row transition metals in their common +2 or +3 oxidation states (e.g., Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺), the formation of hexaaqua complexes, [M(H₂O)₆]ⁿ⁺, is common, with perbromate anions occupying sites in the crystal lattice. This parallels the well-established chemistry of transition metal perchlorates.
Contrast with Periodates: A major trend that distinguishes perbromate (and perchlorate) chemistry from periodate (B1199274) chemistry is the oxidation state of the metal and the role of the anion. While perbromates and perchlorates typically form salts with transition metals in their stable, lower oxidation states, periodates are strong enough oxidizing agents to stabilize unusually high oxidation states, such as Ni(IV), Cu(III), and Ag(III). Furthermore, periodate's ability to act as a bridging, multidentate ligand leads to the formation of complex, often polymeric, inorganic structures, a feature not observed in the simpler ionic lattices of metal perbromates.
Advanced Research Avenues and Potential Applications
Exploration of Anhydrous Nickel(II) Perbromate (B1232271) Properties
While nickel(II) perbromate hexahydrate, Ni(BrO₄)₂·6H₂O, has been synthesized and structurally characterized, there is a notable absence of research on its anhydrous counterpart, Ni(BrO₄)₂. The removal of the six water molecules from the coordination sphere of the nickel(II) ion is expected to significantly alter the compound's physical and chemical properties.
Future research should focus on the synthesis of anhydrous this compound, likely through controlled thermal dehydration of the hexahydrate. Studies on the thermal decomposition of other hydrated nickel salts, such as nickel(II) nitrate hexahydrate and nickel(II) sulfate (B86663) hexahydrate, indicate that a step-wise removal of water molecules is probable, leading to the formation of lower hydrates before the anhydrous compound is obtained jetir.orgresearchgate.net. The final decomposition product at higher temperatures would likely be nickel oxide jetir.org.
A key area of investigation would be the determination of the anhydrous compound's structure, which is anticipated to be different from the trigonal system of the hexahydrate. Its magnetic properties, electronic structure, and reactivity would also be of significant interest. The anhydrous form is expected to be a strong oxidizing agent, given the presence of the perbromate ion, and potentially a Lewis acid wikipedia.org. Understanding these properties is crucial for its potential use in synthesis and materials science.
Table 1: Comparison of Known and Hypothesized Properties of this compound Forms
| Property | This compound Hexahydrate | Anhydrous this compound (Hypothesized) |
|---|---|---|
| Formula | Ni(BrO₄)₂·6H₂O | Ni(BrO₄)₂ |
| Coordination | Octahedral [Ni(H₂O)₆]²⁺ complex vulcanchem.com | Direct coordination of perbromate ions to Ni²⁺ |
| Reactivity | Oxidizing agent vulcanchem.com | Potentially stronger oxidizing agent and Lewis acid |
| Stability | Stable at room temperature | Stability and hygroscopicity to be determined |
Synthesis and Characterization of Novel this compound Adducts and Derivatives
The hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, present in the hydrated salt offers a versatile platform for the synthesis of new adducts and derivatives vulcanchem.com. The coordinated water molecules can potentially be substituted by a variety of other ligands, such as ammonia (B1221849), amines, or heterocyclic compounds like pyridine and 1,10-phenanthroline vulcanchem.comiiste.org. The synthesis of such compounds would allow for the fine-tuning of the electronic and steric properties of the nickel center.
High-Pressure and Low-Temperature Crystallography
Crystallographic studies of this compound hexahydrate have been conducted at 296 K (room temperature) and 169 K, revealing a trigonal crystal system. vulcanchem.comnih.gov These studies provide a baseline for understanding the compound's structural behavior at different temperatures.
Low-Temperature Crystallography: Further investigations at even lower temperatures could provide more precise structural data by reducing thermal vibrations, leading to more accurate bond lengths and angles. This is particularly important for understanding the details of the hydrogen bonding network within the crystal lattice nih.gov.
High-Pressure Crystallography: The application of high pressure to this compound could induce phase transitions and changes in the coordination environment of the nickel ion. High-pressure studies on related nickel compounds, such as nickelates, have shown significant structural changes under pressure arxiv.orgesrf.fr. It is plausible that under high pressure, the Ni-O bond distances in the hexahydrate would compress, and at sufficiently high pressures, a phase transition to a more dense crystal packing might occur. Investigating these pressure-induced changes can provide fundamental insights into the compressibility and stability of the crystal lattice and may lead to the discovery of new polymorphs with novel properties.
Table 2: Crystallographic Data for this compound Hexahydrate at Different Temperatures
| Parameter | At 169 K vulcanchem.com | At 296 K vulcanchem.comnih.gov |
|---|---|---|
| Crystal System | Trigonal | Trigonal |
| Space Group | P-3 | P3 |
| a (Å) | 7.817 | 7.874(1) |
| c (Å) | 5.235 | 5.423(2) |
| Cell Volume (ų) | 277.03 | 291.2(1) |
| Ni-O Bond Distance (Å) | - | 2.064(2) |
| Mean Br-O Bond Distance (Å) | - | 1.629(3) |
Time-Resolved Spectroscopic Studies of Perbromate Reactions
The perbromate ion (BrO₄⁻) is a powerful oxidizing agent, with bromine in its highest oxidation state of +7 vulcanchem.comwikipedia.org. Nickel(II) can also participate in redox reactions, being oxidized to higher oxidation states such as Ni(III) or Ni(IV) researchgate.netrsc.org. The combination of these two redox-active species in one compound suggests a rich and complex reaction chemistry.
Time-resolved spectroscopic techniques, such as stopped-flow or laser flash photolysis, could be employed to study the kinetics and mechanisms of redox reactions involving this compound. These studies could monitor the transient species formed during the oxidation of various substrates by this compound, providing critical information on the reaction intermediates and the role of the nickel center in the electron transfer process. Understanding the dynamics of these reactions is essential for the potential application of this compound as a controlled oxidizing agent in chemical synthesis.
Computational Design of Perbromate-Based Reactants or Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure and reactivity of this compound and its derivatives at a molecular level mdpi.comresearchgate.net. DFT calculations can be used to model the geometric and electronic properties of the ground and transition states of reactions involving this compound, providing insights that are often difficult to obtain experimentally.
A promising research avenue is the computational design of novel catalysts based on this compound. By modeling the interaction of different substrates with the nickel center and the perbromate anion, it may be possible to predict the catalytic activity of various adducts and derivatives for specific organic transformations, such as oxidation reactions. For instance, theoretical studies could help in understanding how modifying the ligands around the nickel ion affects the activation barrier for oxygen transfer from the perbromate anion to a substrate. This in-silico screening approach could guide experimental efforts towards the synthesis of more efficient and selective catalysts rsc.orgwisc.edu.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
